molecular formula C21H24ClN7O12S3 B12760197 2-((4-Chloro-6-isopropoxy-1,3,5-triazin-2-yl)amino)-5-((1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphomethyl)-3-pyridyl)azo)-benzene-1,4-disulphonic acid CAS No. 93980-98-4

2-((4-Chloro-6-isopropoxy-1,3,5-triazin-2-yl)amino)-5-((1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphomethyl)-3-pyridyl)azo)-benzene-1,4-disulphonic acid

Cat. No.: B12760197
CAS No.: 93980-98-4
M. Wt: 698.1 g/mol
InChI Key: JUDIEAABGBWINX-UHFFFAOYSA-N
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Description

2-((4-Chloro-6-isopropoxy-1,3,5-triazin-2-yl)amino)-5-((1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphomethyl)-3-pyridyl)azo)-benzene-1,4-disulphonic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various industrial applications, including textile dyeing and printing, due to its stability and vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-6-isopropoxy-1,3,5-triazin-2-yl)amino)-5-((1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphomethyl)-3-pyridyl)azo)-benzene-1,4-disulphonic acid typically involves multiple steps:

    Formation of the Azo Group: The azo group is formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.

    Substitution Reactions: The triazine ring is introduced through nucleophilic substitution reactions, where chlorine atoms on the triazine ring are replaced by other nucleophiles such as amines or alkoxides.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

    Purification: The crude product is purified through crystallization, filtration, and washing to remove impurities.

    Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the azo group is oxidized to form azoxy compounds.

    Reduction: Reduction of the azo group can lead to the formation of aromatic amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Nucleophiles: Amines, alkoxides, thiols.

Major Products Formed

    Azoxy Compounds: Formed through oxidation.

    Aromatic Amines: Formed through reduction.

    Substituted Triazines: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

The compound is used as a model system in studies of azo dye chemistry, including the mechanisms of azo coupling reactions and the stability of azo compounds.

Biology

In biological research, the compound is used as a staining agent for various biological tissues and cells due to its vibrant color properties.

Medicine

Industry

In the textile industry, the compound is used as a dye for fabrics, providing bright and stable colors. It is also used in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects through the interaction of the azo group with various molecular targets. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The triazine ring can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-5-((1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphomethyl)-3-pyridyl)azo)-benzene-1,4-disulphonic acid
  • **2-((4-Chloro-6-ethoxy-1,3,5-triazin-2-yl)amino)-5-((1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphomethyl)-3-pyridyl)azo)-benzene-1,4-disulphonic acid

Uniqueness

The unique combination of the triazine ring, azo group, and sulfonic acid groups in 2-((4-Chloro-6-isopropoxy-1,3,5-triazin-2-yl)amino)-5-((1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphomethyl)-3-pyridyl)azo)-benzene-1,4-disulphonic acid provides it with distinct chemical and physical properties, making it suitable for specific applications in dyeing, staining, and industrial processes.

Properties

CAS No.

93980-98-4

Molecular Formula

C21H24ClN7O12S3

Molecular Weight

698.1 g/mol

IUPAC Name

2-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-5-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfomethyl)pyridin-3-yl]diazenyl]benzene-1,4-disulfonic acid

InChI

InChI=1S/C21H24ClN7O12S3/c1-5-29-17(30)11(8-42(32,33)34)10(4)16(18(29)31)28-27-13-7-14(43(35,36)37)12(6-15(13)44(38,39)40)23-20-24-19(22)25-21(26-20)41-9(2)3/h6-7,9,30H,5,8H2,1-4H3,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,23,24,25,26)

InChI Key

JUDIEAABGBWINX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)S(=O)(=O)O)NC3=NC(=NC(=N3)Cl)OC(C)C)S(=O)(=O)O)C)CS(=O)(=O)O)O

Origin of Product

United States

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